molecular formula C29H37NO6 B11703272 Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate

Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate

Cat. No.: B11703272
M. Wt: 495.6 g/mol
InChI Key: BISHRNNDMPBTBZ-UHFFFAOYSA-N
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Description

Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate is a complex organic compound with the molecular formula C29H37NO6 It is characterized by its unique structure, which includes a decyl chain, a benzoate group, and a butanoyl group linked to an oxo-phenylethoxy moiety

Preparation Methods

The synthesis of Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the benzoate group: This can be achieved by esterification of benzoic acid with decanol under acidic conditions.

    Preparation of the butanoyl intermediate: This involves the reaction of butanoic acid with an appropriate reagent to introduce the oxo-phenylethoxy group.

    Coupling reaction: The final step involves coupling the benzoate and butanoyl intermediates through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency.

Chemical Reactions Analysis

Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: This compound can be used in biochemical assays to study enzyme activity or protein interactions.

    Industry: It can be used in the formulation of specialty chemicals, such as surfactants or emulsifiers, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate involves its interaction with specific molecular targets. The oxo-phenylethoxy moiety may interact with enzymes or receptors, modulating their activity. The decyl chain can enhance the compound’s lipophilicity, facilitating its incorporation into biological membranes and affecting membrane-associated processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate include:

These compounds share similar structural features but differ in the length and branching of the alkyl chain. The uniqueness of this compound lies in its decyl chain, which can influence its physical properties and biological activity, making it suitable for specific applications where longer alkyl chains are advantageous.

Properties

Molecular Formula

C29H37NO6

Molecular Weight

495.6 g/mol

IUPAC Name

decyl 4-[(4-oxo-4-phenacyloxybutanoyl)amino]benzoate

InChI

InChI=1S/C29H37NO6/c1-2-3-4-5-6-7-8-12-21-35-29(34)24-15-17-25(18-16-24)30-27(32)19-20-28(33)36-22-26(31)23-13-10-9-11-14-23/h9-11,13-18H,2-8,12,19-22H2,1H3,(H,30,32)

InChI Key

BISHRNNDMPBTBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

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